
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds known as amides, which are widely used in medicinal chemistry for their ability to modulate biological activity. In
科学的研究の応用
Antimitotic Agents
The compound 3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide and its derivatives have been studied in the context of antimitotic agents. Research by Temple & Rener (1992) found that related compounds with a methoxy derivative exhibit biological activity in several systems, indicating potential applications in cancer treatment.
Synthesis of P-Aminobenzoic Acid Diamides
The synthesis process involving compounds related to 3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide has been explored. Agekyan & Mkryan (2015) demonstrated the reaction of a similar compound with carboxyl chloride, leading to the formation of p-aminobenzoic acid diamides, suggesting its utility in diverse synthetic chemistry applications.
Structural Analysis of N-Substituted Pyrazolines
Studies on the crystal structure of N-substituted pyrazolines, which include methoxyphenyl groups similar to the compound , provide insights into molecular geometry and potential interactions. Köysal et al. (2005) discussed the geometric parameters of such compounds, which can inform their potential uses in material sciences and molecular engineering.
Phosphine-Catalyzed Annulation Reactions
The use of compounds with 4-methoxyphenyl groups in phosphine-catalyzed annulation reactions was explored by Ma, Yu, & Meng (2018). This research suggests the relevance of such compounds in facilitating chemical reactions for creating novel molecular structures.
Diversity-Oriented Synthesis of Tetrahydropyrones
The compound and its derivatives have applications in the diversity-oriented synthesis of tetrahydropyrones. Zaware et al. (2011) synthesized derivatives and linked them with other motifs, indicating their utility in developing new chemical entities for potential pharmacological screening.
Antioxidant and Anticancer Activity
Novel derivatives of the compound exhibit significant antioxidant and anticancer activities. Tumosienė et al. (2020) found that certain derivatives have higher antioxidant activity than ascorbic acid and display cytotoxic effects against specific cancer cell lines, suggesting their potential in cancer therapy research.
X-Ray Powder Diffraction in Synthesis
The use of similar compounds in X-ray powder diffraction for the synthesis of important intermediates, like in the case of the anticoagulant apixaban, is noted by Wang et al. (2017). This highlights the importance of such compounds in pharmaceutical synthesis.
Formation of Dihydropyrazoles from Simple Precursors
The formation of dihydropyrazoles from compounds including 4-methoxyphenyl, as discussed by Mahesha et al. (2021), indicates the role of such compounds in facilitating the synthesis of complex organic structures.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-21-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPHEZPAMBRJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

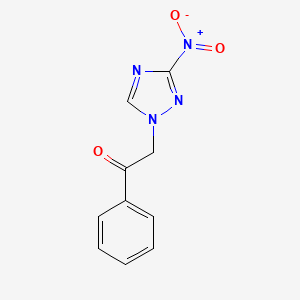
![(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2615787.png)

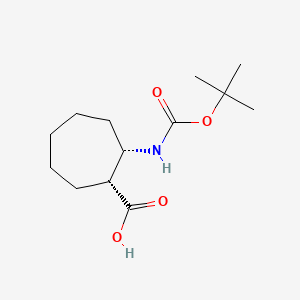
![3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2615792.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2615797.png)
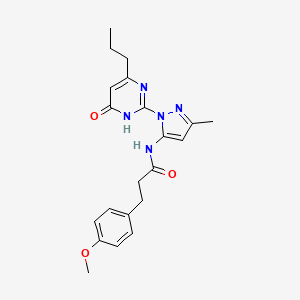
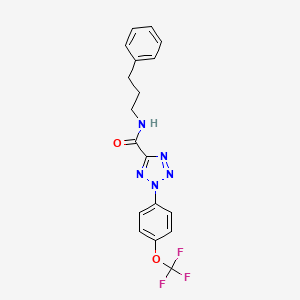
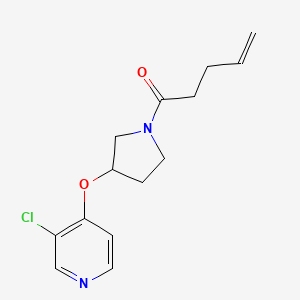
![(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B2615803.png)
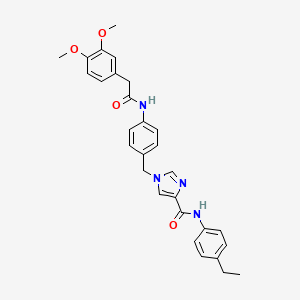
![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)